(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile
Overview
Description
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzodioxin, a bicyclic compound containing a dioxin ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-ol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile itself. The reaction can be represented as follows:
2,3-Dihydro-1,4-benzodioxin-5-ol+AcetonitrileCatalystthis compound
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetic acid, while reduction may produce (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethylamine.
Scientific Research Applications
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan-5-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an acetonitrile group.
S-16924: A compound with a similar benzodioxin core but different substituents, known for its potential antipsychotic properties.
Uniqueness
(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-acetonitrile is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,5-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLFABSQZBRZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC=C2OCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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